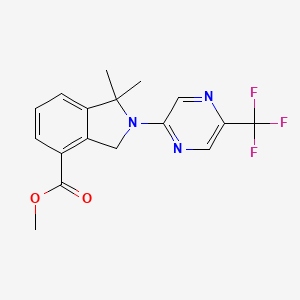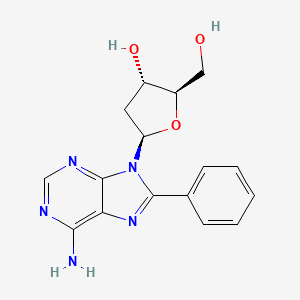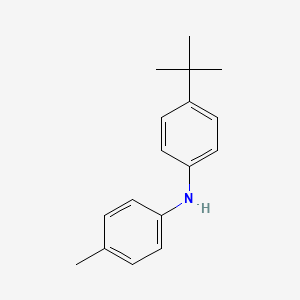
5-((4-Ethylpiperazin-1-yl)methyl)-4-(vinyloxy)pyridin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“5-((4-Ethylpiperazin-1-yl)methyl)-4-(vinyloxy)pyridin-2-amine” is a synthetic organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a piperazine ring, a vinyl ether group, and an amine group attached to a pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of “5-((4-Ethylpiperazin-1-yl)methyl)-4-(vinyloxy)pyridin-2-amine” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Piperazine Derivative: Starting with the synthesis of 4-ethylpiperazine through the reaction of ethylamine with piperazine.
Attachment to Pyridine Ring: The piperazine derivative is then reacted with a pyridine derivative, such as 2-chloropyridine, under basic conditions to form the intermediate compound.
Introduction of the Vinyl Ether Group: The intermediate compound is then reacted with a vinyl ether reagent, such as vinyl bromide, under appropriate conditions to introduce the vinyloxy group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
“5-((4-Ethylpiperazin-1-yl)methyl)-4-(vinyloxy)pyridin-2-amine” can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the vinyl ether group to an ethyl group or reduce the pyridine ring.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridine ring or the piperazine nitrogen atoms.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as alkyl halides, acyl chlorides, or sulfonyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could yield ethyl-substituted derivatives.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving pyridine derivatives.
Medicine: Potential use in the development of pharmaceuticals, particularly those targeting neurological or psychiatric disorders.
Industry: Possible applications in the development of agrochemicals or materials science.
Mecanismo De Acción
The mechanism of action of “5-((4-Ethylpiperazin-1-yl)methyl)-4-(vinyloxy)pyridin-2-amine” would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes, receptors, or ion channels. The piperazine ring could facilitate binding to biological targets, while the pyridine ring might interact with aromatic residues in proteins.
Comparación Con Compuestos Similares
Similar Compounds
4-(2-(4-Ethylpiperazin-1-yl)ethyl)pyridine: Similar structure but lacks the vinyloxy group.
2-(4-Ethylpiperazin-1-yl)pyridine: Similar structure but lacks the vinyloxy group and the methyl group.
4-(Vinyloxy)pyridine: Lacks the piperazine and ethyl groups.
Uniqueness
“5-((4-Ethylpiperazin-1-yl)methyl)-4-(vinyloxy)pyridin-2-amine” is unique due to the combination of the piperazine ring, vinyl ether group, and pyridine ring. This unique structure may confer specific biological activities or chemical reactivity not seen in similar compounds.
Propiedades
Fórmula molecular |
C14H22N4O |
|---|---|
Peso molecular |
262.35 g/mol |
Nombre IUPAC |
4-ethenoxy-5-[(4-ethylpiperazin-1-yl)methyl]pyridin-2-amine |
InChI |
InChI=1S/C14H22N4O/c1-3-17-5-7-18(8-6-17)11-12-10-16-14(15)9-13(12)19-4-2/h4,9-10H,2-3,5-8,11H2,1H3,(H2,15,16) |
Clave InChI |
HQOKUNYCCCNFDG-UHFFFAOYSA-N |
SMILES canónico |
CCN1CCN(CC1)CC2=CN=C(C=C2OC=C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Benzoic acid, 3-[3-(3-fluoro-4-methylphenyl)-2-oxo-1-imidazolidinyl]-](/img/structure/B12930167.png)
![3-Methyl-5-(methylsulfanyl)-2,4-dihydro-7h-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B12930171.png)
![rel-(1R,8S,9s)-Bicyclo[6.1.0]non-4-yn-9-ylmethyl (2-(2-(2-(2-((4-(cyanoethynyl)phenyl)amino)-2-oxoethoxy)ethoxy)ethoxy)ethyl)carbamate](/img/structure/B12930184.png)

![N-Methyl-5-oxaspiro[3.4]octan-7-amine](/img/structure/B12930192.png)
![6,6'-Dibromo-1,1'-bis(5-decylpentadecyl)-[3,3'-biindolinylidene]-2,2'-dione](/img/structure/B12930210.png)
![2-[(4-sulfanylidene-3H-phthalazin-1-yl)oxy]ethyl acetate](/img/structure/B12930229.png)
